molecular formula C9H12ClN3 B2930453 5-Chloro-2-(piperidin-1-yl)pyrimidine CAS No. 22539-52-2

5-Chloro-2-(piperidin-1-yl)pyrimidine

Cat. No. B2930453
CAS RN: 22539-52-2
M. Wt: 197.67
InChI Key: PIRYDZLFIWCQNP-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-1-yl)pyrimidine is a heterocyclic compound with a pyrimidine ring substituted by a chlorine atom and a piperidine moiety. The pyrimidine scaffold is present in various biomolecules, including DNA, RNA bases, amino acids, and vitamins. Clinically used drugs like methotrexate and risperidone also contain the pyrimidine heterocyclic structure .


Synthesis Analysis

The synthesis of this compound involves the introduction of a chlorine atom at the 5-position of the pyrimidine ring and the attachment of a piperidine group at the 2-position. Specific synthetic methods may vary, but typical approaches include nucleophilic substitution reactions or cyclization processes. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(piperidin-1-yl)pyrimidine consists of a six-membered pyrimidine ring fused with a piperidine ring. The chlorine atom is attached to the pyrimidine ring at the 5-position, while the piperidine group is linked at the 2-position. The arrangement of atoms and bond angles can be visualized using molecular modeling techniques .


Chemical Reactions Analysis

The compound may participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic substitutions, cyclizations, and transformations involving the piperidine nitrogen. Investigating its reactivity with different reagents and conditions would provide valuable insights into its chemical behavior .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Spectroscopic Data: NMR, IR, and mass spectrometry data available in literature .

Mechanism of Action

The specific mechanism of action for 5-Chloro-2-(piperidin-1-yl)pyrimidine depends on its intended use. It could act as an enzyme inhibitor, receptor modulator, or participate in other biological processes. Further studies are needed to elucidate its precise mode of action .

properties

IUPAC Name

5-chloro-2-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRYDZLFIWCQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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